molecular formula C10H6O4 B3065367 2-Benzofurylglyoxylic acid CAS No. 39685-86-4

2-Benzofurylglyoxylic acid

Cat. No.: B3065367
CAS No.: 39685-86-4
M. Wt: 190.15 g/mol
InChI Key: MRORZXDTQCUONM-UHFFFAOYSA-N
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Description

2-Benzofurylglyoxylic acid: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurylglyoxylic acid typically involves the reaction of benzofuran with glyoxylic acid. One common method involves the use of a Friedel-Crafts acylation reaction, where benzofuran is reacted with glyoxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzofurylglyoxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzofurylglyoxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: It is used in the production of fine chemicals and as a reagent in various organic synthesis processes

Mechanism of Action

The mechanism of action of 2-Benzofurylglyoxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid
  • Benzofuran-2-ylmethanol
  • 2-Furylglyoxylic acid

Comparison: 2-Benzofurylglyoxylic acid is unique due to its specific structure, which combines the benzofuran ring with a glyoxylic acid moiety This combination imparts distinct chemical properties and reactivity compared to similar compoundsSimilarly, 2-furylglyoxylic acid has a furan ring instead of a benzofuran ring, leading to different chemical behavior and applications .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRORZXDTQCUONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628575
Record name (1-Benzofuran-2-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39685-86-4
Record name (1-Benzofuran-2-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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